tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate
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Overview
Description
tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a difluorobenzo dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorobenzo dioxole derivative. One common method includes the use of lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) solvent at low temperatures . The reaction proceeds through the formation of an intermediate, which is then treated with a difluorobenzo dioxole derivative to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzo dioxole carboxylic acids, while reduction can produce difluorobenzo dioxole alcohols.
Scientific Research Applications
tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate involves its interaction with specific molecular targets. The difluorobenzo dioxole ring can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-5-yl)carbamate: Similar structure but with a different position of the difluorobenzo dioxole ring.
tert-Butyl (2,2-dimethylbenzo[d][1,3]dioxol-4-yl)carbamate: Contains dimethyl groups instead of difluoro groups.
tert-Butyl (2,2-dichlorobenzo[d][1,3]dioxol-4-yl)carbamate: Contains dichloro groups instead of difluoro groups.
Uniqueness
tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate is unique due to the presence of difluoro groups, which can significantly influence its chemical reactivity and biological activity. The difluorobenzo dioxole ring provides a distinct electronic environment, making this compound a valuable tool in various research applications.
Properties
Molecular Formula |
C12H13F2NO4 |
---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
tert-butyl N-(2,2-difluoro-1,3-benzodioxol-4-yl)carbamate |
InChI |
InChI=1S/C12H13F2NO4/c1-11(2,3)19-10(16)15-7-5-4-6-8-9(7)18-12(13,14)17-8/h4-6H,1-3H3,(H,15,16) |
InChI Key |
ARPZGBYHGSEOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OC(O2)(F)F |
Origin of Product |
United States |
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